molecular formula C19H15BrClNO2 B1372388 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-11-1

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1372388
CAS RN: 1160253-11-1
M. Wt: 404.7 g/mol
InChI Key: VEVHJDBOPBNUTK-UHFFFAOYSA-N
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Description

“6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research . It has a complex structure and offers a wide range of applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3, (H,22,23) . This indicates that the compound has a quinoline core with a bromine atom at the 6th position, a carbonyl chloride group at the 4th position, and an isopropoxyphenyl group at the 2nd position.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 404.69 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A study described a method for synthesizing a related compound, 6-hydroxy-1H-quinolin-2-one, in an ionic liquid, highlighting efficient bromination, acylation, and Heck reaction processes for such compounds (Liu Chang-chun, 2010).
  • Thermotropic Dendrimers : Research on "willowlike" thermotropic dendrimers included the synthesis and characterization of monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, related to the 6-bromoquinoline structure (Percec et al., 1994).

Biological Applications

  • Antimicrobial and Antimalarial Agents : A series of novel compounds including 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives were synthesized and screened for antimicrobial and antimalarial activities, showing potential in drug development (Parthasaradhi et al., 2015).

Material Science and Photophysics

  • Liquid Crystals : A study on 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines synthesized via the Sonogashira cross-coupling reaction evaluated their potential as liquid crystals, demonstrating the influence of molecular structure on liquid crystal properties (Rodrigues et al., 2019).

Catalysis

  • Suzuki-Miyaura Reaction Catalyst : Research on the compound [PdCl2{8-(di-tert-butylphosphinooxy)quinoline}] revealed its efficiency as a catalyst for the Suzuki-Miyaura reaction, demonstrating its potential in organic synthesis (Scrivanti et al., 2009).

Safety and Hazards

This compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . As with all chemicals, it should be handled with appropriate safety precautions to prevent direct contact, inhalation, or ingestion.

properties

IUPAC Name

6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVHJDBOPBNUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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